1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
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Overview
Description
1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features a combination of benzoxadiazole, piperazine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps:
Formation of the Benzoxadiazole Moiety: The benzoxadiazole ring can be synthesized from o-phenylenediamine by reaction with thionyl chloride in pyridine, yielding 2,1,3-benzoxadiazole.
Sulfonylation: The benzoxadiazole derivative is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Piperazine Coupling: The sulfonylated benzoxadiazole is reacted with piperazine to form the piperazinyl derivative.
Indole Coupling: Finally, the piperazinyl derivative is coupled with an indole derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various types of chemical reactions:
Oxidation: The indole moiety can be oxidized under strong oxidative conditions.
Reduction: The nitro group in the benzoxadiazole ring can be reduced to an amino group.
Substitution: The chloro group in the benzoxadiazole ring can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino-substituted benzoxadiazole derivatives.
Substitution: Nucleophile-substituted benzoxadiazole derivatives.
Scientific Research Applications
1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Biological Studies: Used in studies involving enzyme inhibition, particularly glutathione S-transferases.
Materials Science:
Mechanism of Action
The mechanism of action of 1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: Similar in structure but contains a sulfur atom instead of oxygen in the benzoxadiazole ring.
7-chloro-4-nitrobenzo-2-oxa-1,3-diazole: Contains a nitro group instead of a sulfonyl group.
Uniqueness
1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is unique due to its combination of benzoxadiazole, piperazine, and indole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20ClN5O4S |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
1-[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C21H20ClN5O4S/c22-16-6-7-18(21-20(16)24-31-25-21)32(29,30)27-11-9-26(10-12-27)19(28)8-5-14-13-23-17-4-2-1-3-15(14)17/h1-4,6-7,13,23H,5,8-12H2 |
InChI Key |
BEZKGCUZSFRTLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C5=NON=C45)Cl |
Origin of Product |
United States |
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